molecular formula C12H11N3OS B12898738 2-[(1H-Pyrrole-2-carbothioyl)amino]benzamide CAS No. 89812-77-1

2-[(1H-Pyrrole-2-carbothioyl)amino]benzamide

Cat. No.: B12898738
CAS No.: 89812-77-1
M. Wt: 245.30 g/mol
InChI Key: WDIPSJQJCRQEKT-UHFFFAOYSA-N
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Description

2-(1H-Pyrrole-2-carbothioamido)benzamide is a heterocyclic compound that features both a pyrrole ring and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrrole-2-carbothioamido)benzamide typically involves the reaction of 2-aminobenzamide with pyrrole-2-carboxylic acid or its derivatives. One common method includes the use of thionyl chloride (SOCl₂) to activate the carboxylic acid, followed by the addition of the amine to form the desired product .

Industrial Production Methods

While specific industrial production methods for 2-(1H-Pyrrole-2-carbothioamido)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrrole-2-carbothioamido)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives and benzamide derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(1H-Pyrrole-2-carbothioamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Pyrrole-2-carbothioamido)benzamide is unique due to its combination of the pyrrole ring and benzamide moiety, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound for research and industrial applications.

Properties

CAS No.

89812-77-1

Molecular Formula

C12H11N3OS

Molecular Weight

245.30 g/mol

IUPAC Name

2-(1H-pyrrole-2-carbothioylamino)benzamide

InChI

InChI=1S/C12H11N3OS/c13-11(16)8-4-1-2-5-9(8)15-12(17)10-6-3-7-14-10/h1-7,14H,(H2,13,16)(H,15,17)

InChI Key

WDIPSJQJCRQEKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=S)C2=CC=CN2

Origin of Product

United States

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